JNJ-40418677 - 554431-74-2

JNJ-40418677

Catalog Number: EVT-270628
CAS Number: 554431-74-2
Molecular Formula: C30H31NO5
Molecular Weight: 485.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-17148066 is an estrogen receptor ESR1 agonist.
Overview

JNJ-40418677 is a compound recognized for its role as a potent and selective inhibitor of γ-secretase, an aspartyl protease involved in the cleavage of amyloid precursor protein. This compound is primarily studied for its potential therapeutic applications in treating Alzheimer's disease by modulating the production of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. JNJ-40418677 selectively inhibits the γ-site cleavage of amyloid precursor protein without affecting Notch processing, making it a valuable candidate for further research and development in neurodegenerative disease treatment .

Source and Classification

JNJ-40418677 is classified as a γ-secretase modulator and is identified by its CAS number 1146594-87-7. It has been synthesized through various methods that emphasize its efficiency and selectivity in inhibiting γ-secretase activity. The compound's structural formula includes elements that contribute to its pharmacological properties, specifically targeting pathways associated with Alzheimer's disease .

Synthesis Analysis

The synthesis of JNJ-40418677 involves several intricate steps, beginning with the formation of key intermediates. The process typically includes:

  1. Formation of Intermediates: Initial reactions produce intermediates that are crucial for constructing the final compound.
  2. Catalytic Asymmetric Synthesis: This method enhances efficiency and scalability, allowing for better yields of JNJ-40418677.
  3. Purification: The synthesized compound undergoes purification processes to ensure high purity levels, often exceeding 98%.

Technical details include the use of various reagents and conditions optimized for each step to maximize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of JNJ-40418677 can be represented as follows:

  • Chemical Formula: C₁₈H₁₈F₆O₂
  • Molecular Weight: 368.34 g/mol
  • Structural Features: The compound features a complex arrangement with trifluoromethyl groups that enhance its biological activity.

Data regarding its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized compound .

Chemical Reactions Analysis

JNJ-40418677 participates in specific chemical reactions primarily related to its function as a γ-secretase modulator. Key reactions include:

  1. Inhibition of γ-secretase Activity: It selectively inhibits the cleavage of amyloid precursor protein, reducing the formation of amyloid-beta peptides.
  2. Cell-Free Assays: In vitro assays demonstrate JNJ-40418677's efficacy in modulating γ-secretase activity by measuring product formation after treatment with varying concentrations of the compound .

Technical details about these reactions involve quantifying inhibition rates and analyzing reaction products via gel electrophoresis.

Mechanism of Action

The mechanism by which JNJ-40418677 exerts its effects involves:

  1. Selective Binding: The compound binds to the active site of γ-secretase, inhibiting its enzymatic activity specifically at the γ-site.
  2. Reduction of Amyloid-Beta Production: By blocking this cleavage, JNJ-40418677 effectively reduces the levels of amyloid-beta peptides that contribute to plaque formation in Alzheimer's disease models .

Data from studies indicate that chronic treatment with this compound leads to significant reductions in plaque formation in animal models, supporting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts selectively with components involved in amyloid precursor protein processing without affecting other pathways like Notch signaling.

Relevant analyses include spectroscopic methods to determine purity and stability under various conditions .

Applications

JNJ-40418677 has significant scientific uses, particularly in:

  1. Alzheimer's Disease Research: As a γ-secretase modulator, it is extensively studied for its potential to alter amyloid-beta production, providing insights into therapeutic strategies for Alzheimer's disease.
  2. Drug Development: Its selective inhibition profile makes it a candidate for developing targeted therapies aimed at neurodegenerative diseases characterized by amyloid plaque accumulation .

Research continues to explore its full therapeutic potential and elucidate further mechanisms that may contribute to its efficacy in clinical settings.

Introduction

Chemical Identity and Nomenclature of JNJ-40418677

JNJ-40418677 (CAS: 1146594-87-7) is a synthetic small-molecule compound with the systematic name 2-(S)-(3,5-bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid. Its molecular formula is C₂₆H₂₂F₆O₂, corresponding to a molecular weight of 480.44 g/mol. Structurally, it features a chiral center with (S)-stereochemistry, a central carboxylic acid group, and two lipophilic 4-(trifluoromethyl)phenyl substituents that enhance membrane permeability. The compound is classified as a carboxylic acid derivative and evolved from non-steroidal anti-inflammatory drug (NSAID) scaffolds optimized for γ-secretase modulation [2] [5].

Table 1: Chemical Identifiers of JNJ-40418677

PropertyValue
IUPAC Name(S)-2-(3,5-Bis(4-(trifluoromethyl)phenyl)phenyl)-4-methylpentanoic acid
Molecular FormulaC₂₆H₂₂F₆O₂
CAS Registry Number1146594-87-7
Molecular Weight480.44 g/mol
Key Functional GroupsCarboxylic acid, trifluoromethylphenyl

Pharmacological Classification as a γ-Secretase Modulator (GSM)

JNJ-40418677 is a second-generation acidic γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which block proteolytic activity indiscriminately, GSMs allosterically shift γ-secretase cleavage specificity. JNJ-40418677 reduces the production of amyloid-β 42 (Aβ42)—a neurotoxic and aggregation-prone peptide—while increasing shorter isoforms like Aβ38, which exhibits lower fibrillization potential [2] [4]. This modulation occurs without inhibiting Notch proteolysis or accumulating amyloid precursor protein C-terminal fragments (APP-CTFs), key limitations of first-generation GSIs [3] [8].

Rationale for Targeting γ-Secretase in Alzheimer’s Disease Pathogenesis

γ-Secretase catalyzes the final intramembrane cleavage of APP, generating Aβ peptides of varying lengths. The Aβ42 isoform is pivotal in Alzheimer’s disease (AD) pathogenesis due to its:

  • Enhanced aggregation kinetics, leading to oligomer and plaque formation in brain tissue [2] [8].
  • Dominance in early amyloid plaques, as identified in postmortem AD brains [4].
  • Elevation in familial AD (FAD) models, where mutations in APP, PSEN1, or PSEN2 increase Aβ42/Aβ40 ratios [3] [8].

Modulating γ-secretase to suppress Aβ42 offers a disease-modifying strategy by targeting amyloid pathology upstream of neurodegeneration. JNJ-40418677 emerged from efforts to develop compounds that circumvent the safety issues of pan-γ-secretase inhibitors, particularly Notch-related toxicities [2] [8].

Table 2: Pathogenic vs. Non-Pathogenic Amyloid-β Isoforms

Aβ IsoformPathogenicityEffect of JNJ-40418677
Aβ42High (plaque-forming)↓↓ (IC₅₀ = 185–200 nM)
Aβ40Moderate↔ (no significant change)
Aβ38Low (non-fibrillizing)↑↑

Historical Context of NSAID-Derived γ-Secretase Modulators

The discovery that NSAIDs like ibuprofen and flurbiprofen could lower Aβ42 independently of cyclooxygenase (COX) inhibition marked the origin of first-generation GSMs [5] [8]. However, these prototypes suffered from:

  • Low potency (high μM-range IC₅₀ for Aβ42 reduction) [8].
  • Poor blood-brain barrier (BBB) penetration [5].
  • Limited efficacy in clinical trials (e.g., tarenflurbil failed Phase III) [8].

JNJ-40418677 exemplifies second-generation acidic GSMs designed to overcome these limitations. Its structure retains the carboxylic acid moiety critical for activity but incorporates lipophilic trifluoromethyl groups to enhance brain bioavailability [5] [6]. This evolution underscores a deliberate shift from NSAID scaffolds toward optimized, brain-penetrant modulators [2] [5].

Table 3: Generational Evolution of γ-Secretase Modulators

Property1st-Gen (NSAID-derived)2nd-Gen (e.g., JNJ-40418677)
Example CompoundsFlurbiprofen, ibuprofenJNJ-40418677, E2012
Aβ42 IC₅₀200–300 μM0.2 μM
Brain PenetrationLowHigh (brain:plasma = 1:1)
Structural FeaturesSimple carboxylic acidsCarboxylic acid + lipophilic aryl groups

Properties

CAS Number

554431-74-2

Product Name

JNJ-40418677

IUPAC Name

(R)-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1,8-dihydro-2H-benzo[2,3]oxepino[4,5-c]chromene-5,11-diol

Molecular Formula

C30H31NO5

Molecular Weight

485.58

InChI

InChI=1S/C30H31NO5/c32-21-7-11-26-27(18-21)35-16-12-25-24-10-6-22(33)19-28(24)36-30(29(25)26)20-4-8-23(9-5-20)34-17-15-31-13-2-1-3-14-31/h4-11,18-19,30,32-33H,1-3,12-17H2/t30-/m1/s1

InChI Key

OFYZVZJXVRFMIW-SSEXGKCCSA-N

SMILES

OC1=CC(OCC2)=C(C=C1)C3=C2C(C=CC(O)=C4)=C4O[C@@H]3C5=CC=C(OCCN6CCCCC6)C=C5

Solubility

Soluble in DMSO

Synonyms

JNJ-17148066; JNJ 17148066; JNJ17148066;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.